Hydroxylamine, N-hydroxy-
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Overview
Description
Hydroxylamine, N-hydroxy-, also known as hydroxyammonia, is an inorganic compound with the chemical formula NH₂OH. It appears as a white, hygroscopic crystalline solid and is typically provided and used as an aqueous solution. This compound is primarily consumed in the production of Nylon-6 and plays a significant role in biological nitrification processes .
Preparation Methods
Hydroxylamine can be synthesized through various methods:
Amine Oxidation: The most common method involves the oxidation of amines using benzoyl peroxide.
Hydrogenation of Oximes: This method involves the reduction of oximes to hydroxylamines.
Alkylation of Precursor Hydroxylamines: This method involves the alkylation of precursor hydroxylamines.
Amine Oxide Pyrolysis (Cope Reaction): This method involves the pyrolysis of amine oxides.
Chemical Reactions Analysis
Hydroxylamine undergoes various types of chemical reactions:
Oxidation: Hydroxylamine can be oxidized to form nitrous oxide when reacted with copper (II) oxide.
Reduction: It can be reduced to form ammonia.
Substitution: Hydroxylamine reacts with electrophiles, such as alkylating agents, which can attach to either the oxygen or the nitrogen atoms.
Formation of Oximes: The reaction of hydroxylamine with aldehydes or ketones produces oximes.
Formation of Hydroxamic Acids: With carboxylic acids and their derivatives, hydroxylamine forms the corresponding hydroxamic acids.
Scientific Research Applications
Hydroxylamine has a wide range of scientific research applications:
Mechanism of Action
Hydroxylamine exerts its effects through various mechanisms:
Electrophilic Reactions: Hydroxylamine reacts with electrophiles, such as alkylating agents, which can attach to either the oxygen or the nitrogen atoms.
Radical Scavenging: Hydroxylamine derivatives can act as radical scavengers, inhibiting enzymes such as bacterial ribonucleotide reductase, which is essential for bacterial proliferation during infection.
Comparison with Similar Compounds
Hydroxylamine can be compared with several similar compounds:
Ammonia (NH₃): Both compounds contain nitrogen and hydrogen, but hydroxylamine has an additional hydroxyl group.
Hydrazine (N₂H₄): Hydrazine has a similar structure but contains an additional nitrogen atom.
Hydrogen Peroxide (H₂O₂): Both compounds are used as oxidizing agents, but hydrogen peroxide contains oxygen instead of nitrogen.
N,O-Dimethylhydroxylamine: This compound is a precursor to Weinreb amides and has similar reactivity to hydroxylamine.
Hydroxylamine’s unique properties and reactivity make it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
99711-79-2 |
---|---|
Molecular Formula |
H3NO2 |
Molecular Weight |
49.030 g/mol |
IUPAC Name |
azonous acid |
InChI |
InChI=1S/H3NO2/c2-1-3/h1-3H |
InChI Key |
AMEDKBHURXXSQO-UHFFFAOYSA-N |
Canonical SMILES |
N(O)O |
Origin of Product |
United States |
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